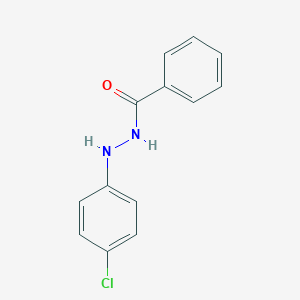

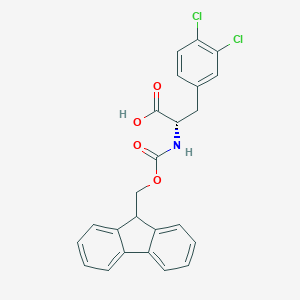

![molecular formula C22H36O8Sn B102503 (Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane CAS No. 15853-77-7](/img/structure/B102503.png)

(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

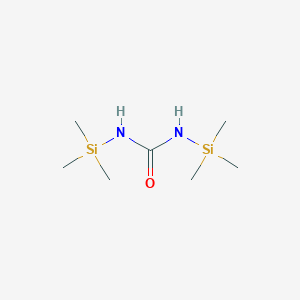

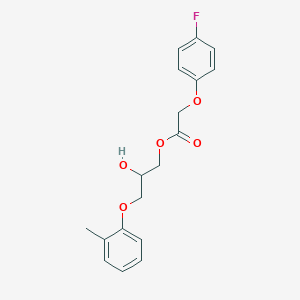

(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane, commonly known as DBPAS, is an organotin compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further investigation.

作用機序

The mechanism of action of DBPAS is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. DBPAS has been found to interact with sulfhydryl groups in proteins, disrupting their function.

生化学的および生理学的効果

DBPAS has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antifungal properties. Studies have shown that DBPAS can induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the growth of fungal pathogens.

実験室実験の利点と制限

One advantage of using DBPAS in lab experiments is its relatively low toxicity compared to other organotin compounds. However, DBPAS is still a hazardous material and should be handled with caution. Another limitation is the limited availability of DBPAS, which can make it difficult to obtain for research purposes.

将来の方向性

There are several future directions for research on DBPAS. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Another area of research is the development of new synthetic methods for DBPAS, which could improve its purity and yield. Additionally, the potential applications of DBPAS in agriculture and materials science warrant further investigation.

合成法

The synthesis of DBPAS involves several steps, including the reaction of dibutyltin oxide with 3-propoxycarbonylacrylic acid, followed by the addition of thionyl chloride and then the reaction with acryloyl chloride. The resulting compound is then reacted with hydroxylamine hydrochloride and sodium hydroxide to produce DBPAS. The purity of the compound can be improved through recrystallization.

科学的研究の応用

DBPAS has been found to have potential applications in various fields, including medicine, agriculture, and materials science. In medicine, DBPAS has been investigated for its anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro. In agriculture, DBPAS has been used as a fungicide and insecticide, with promising results in controlling plant diseases. In materials science, DBPAS has been used as a crosslinking agent for polymers, improving their mechanical properties.

特性

CAS番号 |

15853-77-7 |

|---|---|

製品名 |

(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane |

分子式 |

C22H36O8Sn |

分子量 |

547.2 g/mol |

IUPAC名 |

4-O-[dibutyl-[(Z)-4-oxo-4-propoxybut-2-enoyl]oxystannyl] 1-O-propyl (Z)-but-2-enedioate |

InChI |

InChI=1S/2C7H10O4.2C4H9.Sn/c2*1-2-5-11-7(10)4-3-6(8)9;2*1-3-4-2;/h2*3-4H,2,5H2,1H3,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*4-3-;;; |

InChIキー |

KCEFGNYUOUUPFP-VGKOASNMSA-L |

異性体SMILES |

CCCC[Sn](OC(=O)/C=C\C(=O)OCCC)(OC(=O)/C=C\C(=O)OCCC)CCCC |

SMILES |

CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCC)OC(=O)C=CC(=O)OCCC |

正規SMILES |

CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCC)OC(=O)C=CC(=O)OCCC |

その他のCAS番号 |

15853-77-7 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B102426.png)

![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)

![4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene](/img/structure/B102441.png)

![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)